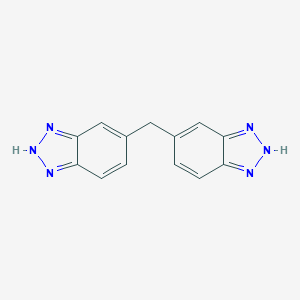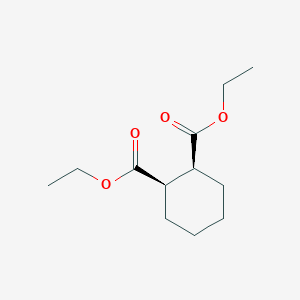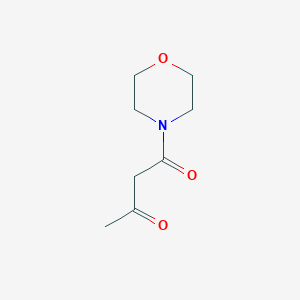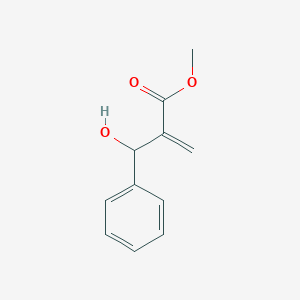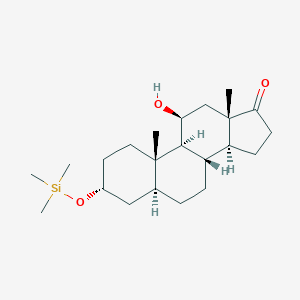
5alpha-Androstan-17-one, 11beta-hydroxy-3alpha-(trimethylsiloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Androstan-17-one, 11beta-hydroxy-3alpha-(trimethylsiloxy)-, also known as 11-Ketotestosterone (11-KT), is a steroid hormone that is found in various aquatic animals, including fish, amphibians, and reptiles. It is a potent androgen that is structurally similar to testosterone and plays a significant role in the development and maintenance of male reproductive organs and secondary sexual characteristics.
Wirkmechanismus
The mechanism of action of 11-KT is similar to that of testosterone. It binds to androgen receptors in target tissues, where it activates gene transcription and protein synthesis. This leads to the development and maintenance of male reproductive organs and secondary sexual characteristics.
Biochemische Und Physiologische Effekte
11-KT has several biochemical and physiological effects, including anabolic effects on muscle tissue, increased protein synthesis, and enhanced bone density. It also plays a crucial role in the regulation of reproductive behavior, including the development of secondary sexual characteristics and the maintenance of sperm production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 11-KT in lab experiments is its high potency and selectivity for androgen receptors. It is also relatively stable and has a long half-life, making it suitable for long-term studies. However, one of the limitations of using 11-KT is its potential for non-specific binding to other proteins, which can lead to false-positive results.
Zukünftige Richtungen
There are several future directions for research on 11-KT. One area of interest is its potential applications in the treatment of androgen-related disorders, such as hypogonadism and osteoporosis. Another area of interest is its role in the regulation of reproductive behavior and the development of secondary sexual characteristics in fish and other aquatic animals. Further research is needed to understand the molecular mechanisms underlying these effects and to develop more specific and effective therapies.
Synthesemethoden
11-KT can be synthesized using various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce 11-KT, while biosynthesis involves the use of enzymes to convert precursors into 11-KT. The most common biosynthetic pathway for 11-KT involves the conversion of testosterone to 11-KT by the enzyme 11beta-hydroxysteroid dehydrogenase.
Wissenschaftliche Forschungsanwendungen
11-KT has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including androgenic, anabolic, and antiestrogenic effects. It is also known to play a critical role in the regulation of reproductive behavior and the development of secondary sexual characteristics in fish and other aquatic animals.
Eigenschaften
CAS-Nummer |
17562-91-3 |
|---|---|
Produktname |
5alpha-Androstan-17-one, 11beta-hydroxy-3alpha-(trimethylsiloxy)- |
Molekularformel |
C22H38O3Si |
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
(3R,5S,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C22H38O3Si/c1-21-11-10-15(25-26(3,4)5)12-14(21)6-7-16-17-8-9-19(24)22(17,2)13-18(23)20(16)21/h14-18,20,23H,6-13H2,1-5H3/t14-,15+,16-,17-,18-,20+,21-,22-/m0/s1 |
InChI-Schlüssel |
SCSKJVCXVZQCIE-OQBOHRRJSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O[Si](C)(C)C |
SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O[Si](C)(C)C |
Kanonische SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



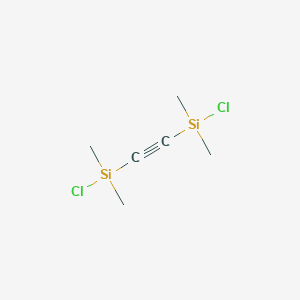
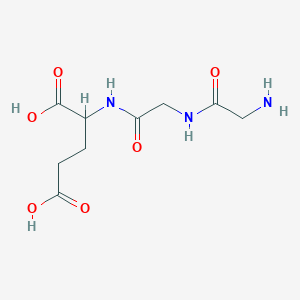
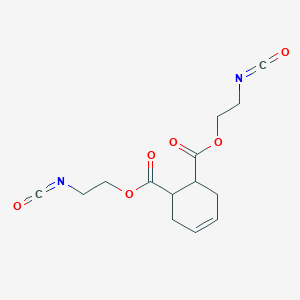
![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)
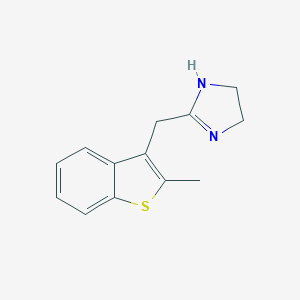
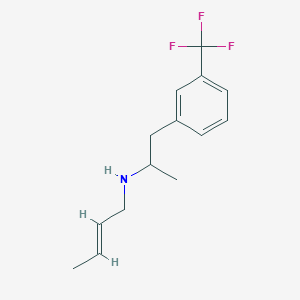
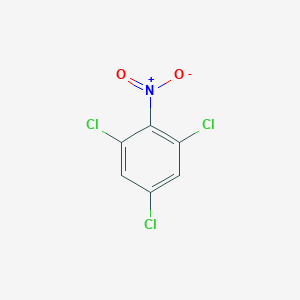
![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
